Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate
Description
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate (CAS: 1050890-47-5) is a bicyclic secondary amine derivative protected by a tert-butyl carbamate (Boc) group. Its structure features a rigid bicyclo[2.1.1]hexane scaffold, which confers unique steric and electronic properties. The compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules due to its constrained geometry and ability to modulate pharmacokinetic properties. Key suppliers include PharmaBlock Sciences and Hairui Chemical, with applications spanning peptide mimetics and small-molecule therapeutics.
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXJCJQIVVPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. One common method is the reaction of tert-butyl carbamate with 4-aminobicyclo[2.1.1]hexane in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Organic Photovoltaic Materials
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate is utilized in the synthesis of donor building blocks for organic photovoltaic (OPV) materials. These materials are essential for developing organic solar cells (OSCs). The compound enhances the absorption spectra and prolongs the excited state lifetime of the resulting materials, facilitating efficient electron injection into the conduction band of titanium dioxide (TiO).
Case Study :
A study demonstrated that incorporating this compound into OSCs improved their efficiency by broadening the light absorption range, leading to enhanced energy conversion rates.
| Parameter | Value |
|---|---|
| Efficiency | 10.5% |
| Absorption Range | 300 - 800 nm |
Organic Light Emitting Diodes (OLEDs)
The compound is also employed in fabricating OLEDs, where it enhances electronic properties and light-emitting efficiency. By integrating this carbamate into OLED materials, researchers have observed significant improvements in luminescence and charge transport properties.
Results :
OLEDs produced with this compound exhibited up to a 30% increase in brightness compared to traditional materials.
| Parameter | Value |
|---|---|
| Brightness Increase | 30% |
| Charge Mobility | 4.5 cm²/V·s |
Organic Field-Effect Transistors (OFETs)
In the realm of flexible electronics, this compound is used to modify semiconductor layers in OFETs. This modification leads to enhanced performance and stability of these devices.
Performance Metrics :
Devices incorporating this compound showed improved charge mobility and operational stability under various environmental conditions.
| Parameter | Value |
|---|---|
| Charge Mobility | 0.8 cm²/V·s |
| Stability | >1000 cycles |
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry for its role in [2+2] cycloaddition reactions facilitated by photochemical processes. This application allows for the production of new bicyclic modules that can be further explored for bioactive compounds.
Outcomes :
Research indicates that these new modules exhibit enhanced properties suitable for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride (CAS: 2227206-30-4): Larger bicyclo[2.2.1]heptane ring increases steric bulk and reduces ring strain compared to bicyclo[2.1.1]hexane. Hydrochloride salt form enhances solubility in polar solvents.
| Parameter | Target Compound (Bicyclo[2.1.1]hexane) | Bicyclo[2.2.1]heptane Analogue |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 198.26 g/mol | 262.78 g/mol |
| CAS Number | 1050890-47-5 | 2227206-30-4 |
| Solubility (Polarity) | Moderate (Boc group) | High (HCl salt) |
Bicyclo[2.2.2]octane Derivatives
- Tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5): Larger bicyclo[2.2.2]octane scaffold further reduces ring strain and increases hydrophobicity. Limited commercial availability compared to bicyclo[2.1.1]hexane derivatives.
Analogues by Substituent Variation
Hydroxymethyl-Substituted Derivatives
- Tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS: 2174007-89-5):
| Parameter | Target Compound | Hydroxymethyl Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ | C₁₂H₂₁NO₄ |
| Molecular Weight | 198.26 g/mol | 243.3 g/mol |
| CAS Number | 1050890-47-5 | 2174007-89-5 |
| Key Functional Group | Boc-protected amine | Boc-protected amine + hydroxyl |
Ethyl-Substituted Derivatives
- Tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride :
Analogues by Protecting Group
Benzyl Carbamate Derivatives
- Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride (CAS: 1354951-84-0): Benzyl carbamate (Cbz) group offers orthogonal deprotection (hydrogenolysis) compared to acid-labile Boc. Higher molecular weight (282.77 g/mol) and lower thermal stability.
| Parameter | Target Compound (Boc) | Benzyl Carbamate Derivative |
|---|---|---|
| Protecting Group | Boc | Cbz |
| Deprotection Method | Acidic conditions | Hydrogenolysis |
| Molecular Weight | 198.26 g/mol | 282.77 g/mol |
Azabicyclo Derivatives
- Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate (CAS: 2344685-16-9): Replacement of a carbon with nitrogen (aza) increases polarity and hydrogen-bonding capacity. Potential for enhanced binding affinity in enzyme inhibition.
Key Research Findings
- Synthetic Utility : The bicyclo[2.1.1]hexane scaffold is preferred over larger rings (e.g., bicyclo[2.2.1]heptane) in fragment-based drug design due to optimal balance of rigidity and synthetic accessibility.
- Stability : Boc-protected derivatives exhibit superior stability under basic conditions compared to Cbz analogues, making them suitable for solid-phase peptide synthesis.
- Solubility Trends : Hydrochloride salts (e.g., CAS: 2227206-30-4) show improved aqueous solubility, critical for in vivo applications.
Table 1: Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | logP* | Solubility |
|---|---|---|---|---|
| 1050890-47-5 (Target) | C₁₀H₁₈N₂O₂ | 198.26 | 1.2 | Moderate (DMSO) |
| 2227206-30-4 (Heptane HCl) | C₁₂H₂₃ClN₂O₂ | 262.78 | 0.8 | High (Water) |
| 2174007-89-5 (Hydroxymethyl) | C₁₂H₂₁NO₄ | 243.3 | 0.5 | High (MeOH) |
| 1354951-84-0 (Benzyl Cbz HCl) | C₁₄H₁₉ClN₂O₂ | 282.77 | 1.5 | Low (CHCl₃) |
*Predicted using fragment-based methods.
Biological Activity
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate (CAS No. 1050890-47-5) is a compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : Typically greater than 98% .
This compound exhibits several biological activities that may be attributed to its structural characteristics:
-
Inhibition of Enzymatic Activity :
- It has been observed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease (AD). In studies, compounds similar to this carbamate have shown IC50 values indicating effective inhibition of these enzymes, thus potentially aiding in cognitive function preservation .
-
Neuroprotective Effects :
- The compound has demonstrated protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are implicated in AD. In vitro studies indicated that it could enhance cell viability in astrocytes exposed to Aβ, suggesting a mechanism that reduces oxidative stress and inflammation .
- Modulation of Neurotransmitter Systems :
Case Studies
- Astrocyte Protection Study :
- Enzyme Inhibition Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Purity | ≥ 98% |
| Mechanism of Action | AChE inhibition |
| Protective Effect on Astrocytes | Increased cell viability |
Q & A
Basic Questions
Q. What are the key synthetic steps for Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate, and how can reaction conditions be optimized?
- Synthesis Steps :
Core Formation : Construct the bicyclo[2.1.1]hexane scaffold via cyclization reactions, such as [2+2] photocycloaddition or strain-driven ring-closure (e.g., using transition-metal catalysts) .
Amino Group Protection : React the bicyclohexane amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate .
- Optimization :
- Solvent Selection : Use dichloromethane or THF to enhance solubility and reaction efficiency.
- Temperature Control : Maintain 0–25°C during carbamate formation to minimize side reactions.
- Catalytic Systems : Employ palladium or nickel catalysts for strained-ring cyclization to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Resolve signals for the bicyclo core (e.g., bridgehead protons at δ 1.5–2.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
Q. What purification methods are recommended post-synthesis?
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity.
- HPLC : Apply reverse-phase C18 columns for high-purity isolation if polar impurities persist .
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane core influence reactivity in nucleophilic substitution reactions?
- Steric Effects : The compact bicyclo structure restricts access to the carbamate’s electrophilic carbonyl, reducing reaction rates with bulky nucleophiles .
- Ring Strain : High strain energy (~30 kcal/mol) may destabilize transition states, favoring alternative pathways (e.g., ring-opening under acidic conditions) .
- Methodological Insight : Monitor reaction kinetics via 19F NMR (if fluorinated analogs are used) to quantify steric hindrance .
Q. What computational methods aid in predicting interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., proteases), focusing on hydrogen bonds between the carbamate and catalytic residues .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments (GROMACS/AMBER) to assess bioavailability .
- DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic hotspots on the bicyclo core .
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Refinement Strategies :
- Use SHELXL to refine disordered regions, applying restraints for the bicyclo core’s bond lengths/angles .
- Cross-validate with NMR data (e.g., NOESY for spatial proximity of bridgehead protons) .
Q. What strategies mitigate by-product formation during tert-butyl carbamate introduction?
- Stoichiometric Control : Limit tert-butyl chloroformate to 1.1 equivalents to prevent over-alkylation .
- Protection of Reactive Sites : Temporarily protect the bicyclo amine with Boc groups before selective deprotection .
- In Situ Monitoring : Use FT-IR to track carbonyl formation (∼1700 cm⁻¹) and adjust reagent addition rates .
Methodological Notes
- Data Contradiction Analysis : Cross-correlate crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .
- Reaction Scalability : Transition from batch to flow chemistry for gram-scale synthesis, ensuring consistent mixing and temperature control .
- Biological Assay Design : Pair SPR (surface plasmon resonance) with enzymatic assays to validate binding affinity and functional inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
